3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine
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Overview
Description
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a phenyl group attached to the 3alpha position of the dihydrobenzooxazine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine typically involves the reaction of 2-aminophenol with phenylacetaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzoxazine ring. The reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored as a rapid and efficient method for producing benzoxazines .
Chemical Reactions Analysis
Types of Reactions
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit angiogenesis by downregulating hypoxia-induced genes, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the phenyl group at the 3alpha position.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: Similar structure but with different aryl groups.
2,3-Dihydro-1,4-benzoxazin-3(4H)-ones: Contains a carbonyl group at the 4-position.
Uniqueness
3alpha-Phenyl-2,3-dihydro-4H-1,4-benzooxazine is unique due to the presence of the phenyl group at the 3alpha position, which enhances its biological activity and chemical reactivity. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
(3S)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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